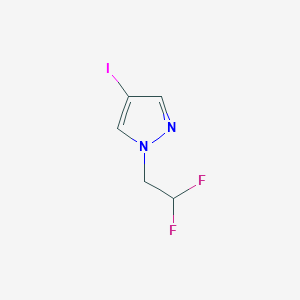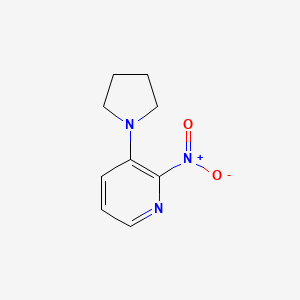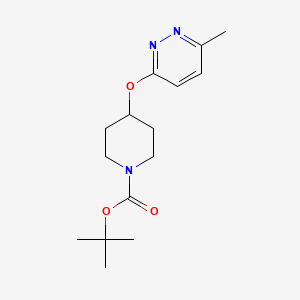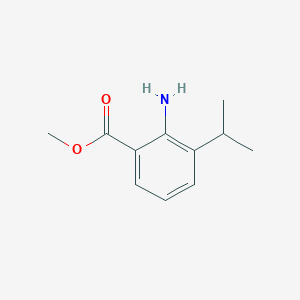![molecular formula C10H14N2O2 B1453670 2-[(3-methoxyphenyl)amino]-N-methylacetamide CAS No. 1020940-87-7](/img/structure/B1453670.png)
2-[(3-methoxyphenyl)amino]-N-methylacetamide
Overview
Description
“2-[(3-methoxyphenyl)amino]-N-methylacetamide” is a chemical compound with the CAS Number: 1020940-87-7 . It has a molecular weight of 194.23 and its IUPAC name is 2-(3-methoxyanilino)-N-methylacetamide . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for “2-[(3-methoxyphenyl)amino]-N-methylacetamide” is 1S/C10H14N2O2/c1-11-10(13)7-12-8-4-3-5-9(6-8)14-2/h3-6,12H,7H2,1-2H3,(H,11,13) .Physical And Chemical Properties Analysis
“2-[(3-methoxyphenyl)amino]-N-methylacetamide” is a powder . The storage temperature and other physical properties are not specified in the available resources .Scientific Research Applications
Anticonvulsant Activity
2-[(3-methoxyphenyl)amino]-N-methylacetamide and its derivatives have been studied for their anticonvulsant properties. Research demonstrates that specific derivatives, such as (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide, show potent anticonvulsant activity. These compounds have been tested in maximal electroshock seizure (MES) tests in mice, indicating their potential as effective treatments for convulsive disorders (Kohn et al., 1991).
Anti-cancer Potential
Derivatives of 2-[(3-methoxyphenyl)amino]-N-methylacetamide have been explored for their anti-cancer properties. Studies have found that certain analogs, specifically those with modifications in the amino acid structure, exhibit significant cytotoxic activity against various cancer cell lines. This suggests that these compounds could be promising in the development of new anti-cancer agents (Dong et al., 2010).
Synthesis and Chemical Properties
The compound has been a subject of interest in synthetic chemistry, particularly in the context of developing novel synthetic routes and understanding its crystal structure. These studies contribute to the broader understanding of its chemical properties and potential applications in pharmaceuticals (Robin et al., 2002).
Antifungal Applications
Some derivatives of 2-[(3-methoxyphenyl)amino]-N-methylacetamide have shown potent antifungal activities. This includes effectiveness against various pathogenic fungi, suggesting their potential use in developing new antifungal agents (Li & Yang, 2009).
Role in Amino Acid Derivatives
The compound is used in the synthesis of specific amino acid derivatives, which are important in the production of various pharmaceuticals, including anticancer drugs. This demonstrates its significance in medicinal chemistry and drug development processes (Shimohigashi et al., 1976).
Green Synthesis Applications
Research into environmentally friendly or 'green' synthesis methods has involved 2-[(3-methoxyphenyl)amino]-N-methylacetamide. This focuses on reducing the environmental impact of chemical synthesis processes, making it relevant in the context of sustainable chemistry (Qun-feng, 2008).
properties
IUPAC Name |
2-(3-methoxyanilino)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(13)7-12-8-4-3-5-9(6-8)14-2/h3-6,12H,7H2,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOUNQUDPRCLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methoxyphenyl)amino]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)




![1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1453596.png)

![N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1453599.png)

![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)



